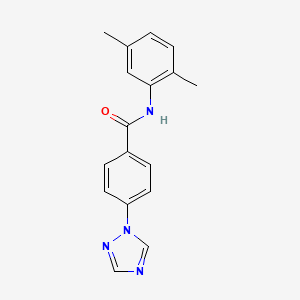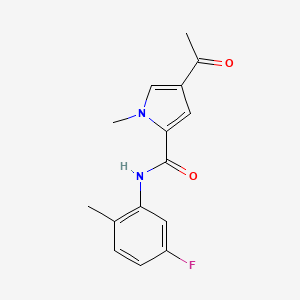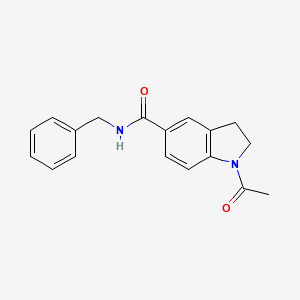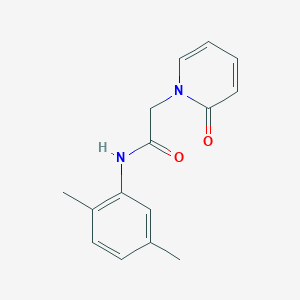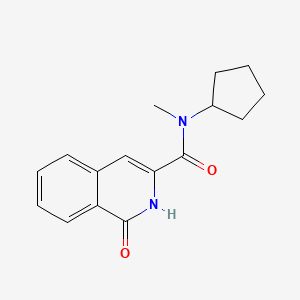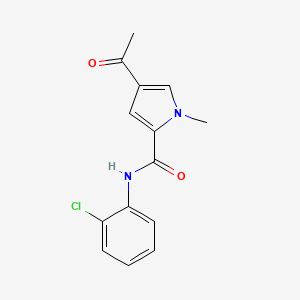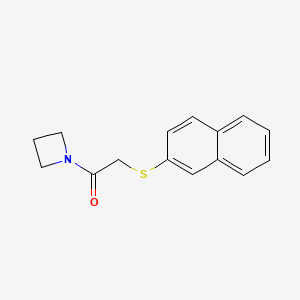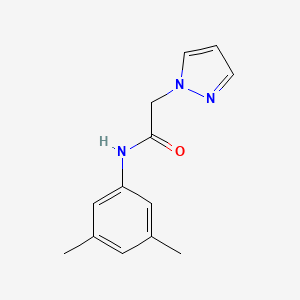![molecular formula C13H10BrClN2OS B7472489 5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)
5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of 5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes involved in the production of prostaglandins and leukotrienes, respectively, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide has been reported to have various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death) and cell cycle arrest. Additionally, this compound has been reported to have anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and leukotrienes.
实验室实验的优点和局限性
5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using different methods. Additionally, it has been reported to have high potency against cancer cells and fungi. However, this compound also has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for its preparation. Additionally, it has not been extensively studied for its toxicity and safety in vivo.
未来方向
There are several future directions for the study of 5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide. One direction is to study its potential use as an anticancer agent in vivo using animal models. Another direction is to study its potential use as an antifungal agent in vivo. Additionally, the toxicity and safety of this compound need to be studied in detail. Further studies are also needed to understand the mechanism of action of this compound and its potential use in the treatment of other diseases such as inflammation and pain.
Conclusion:
In conclusion, 5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide is a chemical compound that has potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to understand the full potential of this compound and its use in the treatment of various diseases.
合成方法
The synthesis of 5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide has been reported using different methods. One of the methods involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-amine in the presence of a base such as triethylamine. Another method involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol in the presence of a base such as potassium carbonate. The yield of the compound using both methods is reported to be around 50-60%.
科学研究应用
5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been reported to have anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an antifungal agent. Additionally, this compound has been reported to have anti-inflammatory and analgesic activities.
属性
IUPAC Name |
5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2OS/c14-7-4-5-9(15)8(6-7)12(18)17-13-16-10-2-1-3-11(10)19-13/h4-6H,1-3H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSTZVJCMRAFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

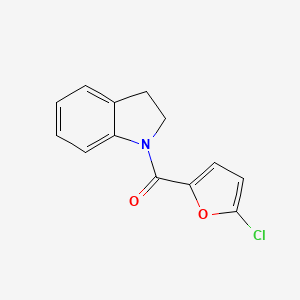
![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)

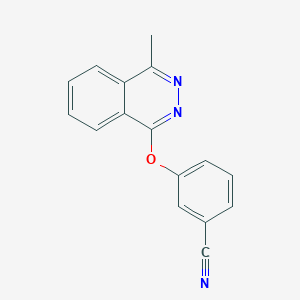
![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)
